molecular formula C15H17N3OS B2736315 1-(4-Methyl-1,3-thiazole-5-carbonyl)-4-phenylpiperazine CAS No. 1798568-00-9

1-(4-Methyl-1,3-thiazole-5-carbonyl)-4-phenylpiperazine

Cat. No.: B2736315
CAS No.: 1798568-00-9
M. Wt: 287.38
InChI Key: ITXJFTJNCVDJPS-UHFFFAOYSA-N
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Description

1-(4-Methyl-1,3-thiazole-5-carbonyl)-4-phenylpiperazine is a chemical compound that features a thiazole ring, a piperazine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-1,3-thiazole-5-carbonyl)-4-phenylpiperazine typically involves the reaction of 4-methyl-1,3-thiazole-5-carbonyl chloride with 4-phenylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-1,3-thiazole-5-carbonyl)-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the thiazole or piperazine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the thiazole or piperazine rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Methyl-1,3-thiazole-5-carbonyl)-4-phenylpiperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1,3-thiazole-5-carbonyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride
  • 1-(4-Methyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-ol

Comparison: 1-(4-Methyl-1,3-thiazole-5-carbonyl)-4-phenylpiperazine is unique due to the presence of both a phenyl group and a piperazine ring, which can confer distinct biological and chemical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

(4-methyl-1,3-thiazol-5-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-12-14(20-11-16-12)15(19)18-9-7-17(8-10-18)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXJFTJNCVDJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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